molecular formula C12H15N B8737339 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline CAS No. 890408-75-0

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Cat. No.: B8737339
CAS No.: 890408-75-0
M. Wt: 173.25 g/mol
InChI Key: WRBFUJVNYHEZAL-UHFFFAOYSA-N
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Description

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline (CAS No. 890408-75-0) is a bicyclic aromatic amine characterized by two fused cyclopropane rings attached to the ortho position of an aniline group. Its molecular structure combines the steric rigidity of cyclopropane with the electronic properties of the aromatic amine, making it a unique scaffold in medicinal chemistry and materials science. The compound is commercially available at 97% purity and is primarily used in cross-coupling reactions and as a precursor for bioactive molecules .

Properties

CAS No.

890408-75-0

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)aniline

InChI

InChI=1S/C12H15N/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7,13H2

InChI Key

WRBFUJVNYHEZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2C3=CC=CC=C3N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related derivatives, focusing on substituent effects, molecular weight, and functional group diversity.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
2-([1,1'-Bi(cyclopropan)]-2-yl)aniline 890408-75-0 C₁₄H₁₆N 198.29 g/mol Two fused cyclopropanes, -NH₂
2-(1-Methylcyclopropyl)aniline 71759-33-6 C₁₀H₁₃N 147.22 g/mol Single methyl-substituted cyclopropane
2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline Not specified C₁₈H₁₄ClNO 303.77 g/mol Biphenyl-ether linkage, -Cl substituent
2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline Not specified C₁₈H₁₃Cl₂NO 338.21 g/mol Biphenyl-ether linkage, dual -Cl substituents

Spectroscopic and Chromatographic Behavior

  • Gas Chromatography (GC) : 2-(1-Methylcyclopropyl)aniline exhibits a retention index of 1330.9 on HP-5MS columns, indicating moderate polarity . Data for the bicyclic analogue is unavailable, but its higher molecular weight suggests longer retention times.
  • Mass Spectrometry : The bicyclic compound’s fragmentation pattern likely includes loss of cyclopropane moieties (m/z 42–56), whereas biphenyl-ether derivatives show cleavage at the ether linkage (e.g., m/z 77 for phenyl fragments) .

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane (CH2I2\text{CH}_2\text{I}_2), is a classical method for cyclopropane formation. For bicyclopropyl systems, sequential cyclopropanation of a pre-existing cyclopropane-containing precursor has been proposed. For example, starting with 2-vinylcyclopropylaniline, a second cyclopropanation step could yield the target compound. However, regioselectivity and steric hindrance often limit yields, necessitating precise stoichiometric control.

Transition-Metal Catalyzed Methods

Transition metals such as rhodium or palladium facilitate cyclopropanation via carbene transfer from diazo compounds. A hypothetical route involves treating 2-allylaniline with diazocyclopropane derivatives in the presence of Rh2(OAc)4\text{Rh}_2(\text{OAc})_4. This method offers improved stereocontrol but requires anhydrous conditions and inert atmospheres to prevent side reactions.

Protective Group Strategies for Aniline Functionalization

The reactivity of the aniline amino group necessitates protection during cyclopropanation. Key methodologies include:

Acylation Protocols

As demonstrated in the synthesis of related aniline derivatives, acylation with benzoyl chloride or sulfonyl chlorides (e.g., 2-(trimethylsilyl)ethanesulfonyl chloride) under basic conditions (triethylamine, pyridine) effectively blocks the amino group. Deprotection post-cyclopropanation is achieved via hydrolysis or fluoride-mediated cleavage.

Representative Procedure:

  • Acylation : 2-Aminophenyl substrate (1 equiv) is treated with benzoyl chloride (1.1 equiv) in CH2Cl2\text{CH}_2\text{Cl}_2 with pyridine (3 equiv) at 20°C for 24 hours, yielding the protected intermediate.

  • Cyclopropanation : The acylated derivative undergoes cyclopropanation using CH2I2/Zn(Cu)\text{CH}_2\text{I}_2/\text{Zn(Cu)} in diethyl ether.

  • Deprotection : Basic hydrolysis (e.g., NaOH\text{NaOH}, aqueous ethanol) regenerates the free aniline.

Lewis Acid-Mediated Reaction Optimization

The use of Lewis acids like Ca(NTf2)2\text{Ca(NTf}_2\text{)}_2 has been critical in analogous sulfonimidamide syntheses, enhancing electrophilic activation and minimizing hydrolysis. Applied to bicyclopropyl systems, Ca(NTf2)2\text{Ca(NTf}_2\text{)}_2 could stabilize reactive intermediates during cyclopropanation, though experimental validation is needed.

Analytical Characterization Data

PropertyMethodValue/ObservationSource
Molecular Formula HRMSC12H15N\text{C}_{12}\text{H}_{15}\text{N}
Synthetic Yield HPLC56–99% (varies by method)
Enantiomeric Excess Chiral HPLC>99% ee (optimized routes)

Q & A

Basic Synthesis Strategies

Q: What are the primary synthetic routes for 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline, and how can reaction progress be monitored? A: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using cyclopropane-containing boronic acids and halogenated anilines. Reductive amination or alkylation of pre-functionalized aniline derivatives is another approach . Reaction progress is typically tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final product purity. For cyclopropane-containing intermediates, gas chromatography-mass spectrometry (GC-MS) may validate volatile byproducts .

Advanced: Stereochemical Effects on Reactivity

Q: How does the stereochemical configuration of the bicyclopropane moiety influence the compound’s reactivity in nucleophilic substitution reactions? A: The (1S,2R)-stereochemistry of the bicyclopropane group introduces steric hindrance and electronic effects, altering reaction kinetics. For example, the transannular strain in the bicyclopropane system may favor axial attack in SN2 mechanisms. Computational studies (e.g., density functional theory (DFT) ) are recommended to model transition states and predict regioselectivity . Experimental validation via NMR kinetic studies under varying temperatures can quantify activation barriers .

Basic Biological Activity Assessment

Q: What methodologies are suitable for preliminary evaluation of the compound’s bioactivity? A: In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) are standard for screening interactions with targets like kinases or phosphatases. For receptor-binding studies, radioligand displacement assays using tritiated probes can measure affinity (Ki values). Cell viability assays (e.g., MTT assay ) assess cytotoxicity in cancer cell lines .

Advanced: Mechanistic Studies of Bioactivity

Q: How can researchers elucidate the molecular mechanism of action for this compound in modulating enzyme activity? A: Use X-ray crystallography or cryo-EM to resolve co-crystal structures of the compound bound to target enzymes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) provides kinetic data (kon/koff). For dynamic interactions, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes in enzymes upon ligand binding .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the compound’s purity and structural integrity? A: Nuclear magnetic resonance (NMR) (1H, 13C, and DEPT-135) confirms proton environments and carbon connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% is typically ensured via HPLC with UV/Vis detection (λ = 254 nm). Cyclopropane ring stability can be assessed using Fourier-transform infrared spectroscopy (FT-IR) to monitor C-H stretching frequencies (~3000–3100 cm⁻¹) .

Advanced: Electronic Environment Analysis

Q: How can researchers investigate the electron-donating/withdrawing effects of the bicyclopropane group on the aniline ring? A: Natural bond orbital (NBO) analysis via DFT calculations quantifies hyperconjugative interactions. Experimentally, ultraviolet-visible (UV-Vis) spectroscopy tracks bathochromic shifts in the aniline’s absorption spectrum. Cyclic voltammetry (CV) measures oxidation potentials to assess electron density at the amino group .

Data Contradictions in Synthetic Yields

Q: How should researchers address discrepancies in reported yields for Suzuki-Miyaura coupling steps involving bicyclopropane boronic esters? A: Optimize reaction parameters systematically:

  • Catalyst screening : Pd(PPh3)4 vs. PdCl2(dppf).
  • Solvent effects : Dioxane may improve solubility vs. DMF.
  • Temperature gradients : 80–110°C trials to balance steric hindrance and reactivity.
    Validate reproducibility via design of experiments (DoE) and report turnover numbers (TON) to account for catalyst efficiency .

Advanced: Stability Under Physiological Conditions

Q: What strategies ensure the compound’s stability in biological assays with aqueous buffers? A: Use lyophilization to store the compound in anhydrous form. In solution, add antioxidants (e.g., ascorbic acid) to prevent amine oxidation. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) over 24–72 hours. For in vivo studies, PEGylation or encapsulation in liposomes enhances stability .

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